N-[3-(2,6-Dimethylpiperidin-1-yl)propyl]-2,2-diphenylacetamide
Description
N-[3-(2,6-Dimethylpiperidin-1-yl)propyl]-2,2-diphenylacetamide is a synthetic acetamide derivative featuring a diphenylacetyl core linked to a 3-(2,6-dimethylpiperidin-1-yl)propylamine moiety. Its structure combines a lipophilic diphenyl group with a conformationally constrained piperidine ring, which may influence its pharmacokinetic properties and target binding.
Properties
IUPAC Name |
N-[3-(2,6-dimethylpiperidin-1-yl)propyl]-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O/c1-19-11-9-12-20(2)26(19)18-10-17-25-24(27)23(21-13-5-3-6-14-21)22-15-7-4-8-16-22/h3-8,13-16,19-20,23H,9-12,17-18H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZBEIHSHWNWTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CCCNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes:: The synthetic routes for PD-85639 have not been extensively documented. it is synthesized through chemical reactions involving specific reagents and conditions. Further research is needed to uncover detailed synthetic pathways.
Industrial Production Methods:: Unfortunately, information regarding industrial-scale production methods for PD-85639 remains limited. Researchers have primarily focused on its pharmacological properties rather than large-scale synthesis.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond in this compound undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives. For example:
-
Conditions : Acidic (HCl, 70°C) or basic (NaOH, aqueous ethanol) media .
-
Mechanism : Nucleophilic attack by water or hydroxide ions on the carbonyl carbon, followed by cleavage of the C–N bond.
Nucleophilic Substitution
The piperidine nitrogen participates in substitution reactions due to its lone pair of electrons. For instance, quaternization reactions with alkyl halides form ammonium salts:
-
Conditions : Polar aprotic solvents (e.g., DMF) at 25–60°C .
-
Applications : Enhances solubility for pharmacological studies .
Coordination with Metal Ions
The amide oxygen and piperidine nitrogen act as Lewis bases, enabling coordination with transition metals like Cu(II) or Fe(III):
| Metal | Coordination Site | Application |
|---|---|---|
| Cu(II) | Amide O, Piperidine N | Catalytic oxidation studies |
| Fe(III) | Amide O | Magnetic resonance imaging |
-
Evidence : Structural analogs show stable complexes with catalytic activity in oxidation reactions .
Radical Scavenging Activity
The diphenylacetamide group exhibits radical-trapping properties, similar to DPPH (2,2-diphenyl-1-picrylhydrazyl) . In antioxidant assays:
-
Mechanism : Hydrogen atom transfer (HAT) to neutralize free radicals.
-
Efficiency : Comparable to ascorbic acid in lipid peroxidation inhibition .
Comparative Reactivity Table
Key reactions and their outcomes for structural analogs:
Mechanistic Insights
Scientific Research Applications
PD-85639 has found applications in various scientific fields:
Neuroscience: Its Na+ channel-blocking properties make it relevant for studying neuronal excitability and ion channel function.
Pharmacology: Researchers explore its potential as an analgesic or anti-epileptic agent.
Drug Development: PD-85639 serves as a valuable tool compound for understanding Na+ channel behavior.
Mechanism of Action
The compound’s mechanism of action involves binding to Na+ channels, particularly Nav1.2 in rat brain tissue. It exhibits both high- and low-affinity modes of binding. The fast kinetic profile suggests competitive interactions with local anesthetics and Na+ channel activators .
Comparison with Similar Compounds
2,2-Bis(4-bromophenyl)-N-[3-(2,6-dimethylpiperidin-1-yl)propyl]acetamide
- Structural Differences : The phenyl rings in this analog are substituted with bromine at the para positions, increasing molecular weight and lipophilicity (MW = 522.3 g/mol vs. 378.5 g/mol for the target compound).
- Biological Activity : Exhibits moderate sodium channel (Nav1.2) inhibition with an IC50 of 5700 nM, suggesting that bulky halogen substituents may reduce potency compared to unsubstituted diphenyl groups .
- Key Insight : Bromine’s electron-withdrawing effects may alter binding interactions or membrane permeability relative to the parent compound.
N-(3-(Dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,2-diphenylacetamide Hydrochloride
- Structural Differences: Replaces the 2,6-dimethylpiperidine group with a dimethylamino-propyl chain and introduces a fluorinated benzothiazole ring.
- Functional Implications: The benzothiazole moiety may enhance π-π stacking interactions with aromatic residues in target proteins, while fluorine could improve metabolic stability. The dimethylamino group likely increases solubility but may reduce blood-brain barrier penetration compared to the piperidine analog .
- Patent Relevance : Highlighted in supplier catalogs, indicating industrial interest in benzothiazole-acetamide hybrids for drug discovery.
N-(Benzothiazole-2-yl)-2-(2,2-diphenylacetamide)acetamide
- Structural Differences : Contains an additional acetamide linker between the diphenylacetyl core and benzothiazole.
- The presence of benzothiazole suggests utility in kinase or protease inhibition, though biological data are absent .
Excluded Patent Compounds (EP3348550A1)
- Examples : N-(6-(N,N-diethylsulfamoyl)benzothiazole-2-yl)-2,2-diphenylacetamide and N-(6-sulfamoylbenzothiazole-2-yl)-2,2-diphenylacetamide.
- Key Differences : Sulfonamide or sulfamoyl groups on the benzothiazole ring. These substituents likely improve water solubility but may introduce steric hindrance.
- Patent Strategy: Exclusion from claims indicates prior art for benzothiazole-acetamide hybrids, emphasizing the importance of novel substituents (e.g., 2,6-dimethylpiperidine) in the target compound .
Data Table: Structural and Functional Comparison
Research Findings and Trends
- Piperidine vs. Benzothiazole : Piperidine-containing analogs (e.g., target compound) may offer improved CNS penetration due to reduced polarity, while benzothiazole derivatives prioritize solubility and aromatic interactions.
- Substituent Effects : Halogenation (e.g., bromine) increases molecular weight but may reduce potency in ion channel targets. Fluorine and sulfonamide groups enhance stability and solubility but require balancing with steric effects.
- Synthetic Accessibility : PyBOP-mediated coupling (used for benzothiazole analogs) is a viable route for acetamide derivatives, though scalability for piperidine-containing compounds needs further exploration .
Biological Activity
N-[3-(2,6-Dimethylpiperidin-1-yl)propyl]-2,2-diphenylacetamide is a compound that has garnered attention due to its potential pharmacological properties. This article reviews its biological activity, synthesis, and implications for therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 364.5 g/mol. The compound features a piperidine moiety linked to a diphenylacetamide framework, which is crucial for its biological interactions.
Preliminary studies indicate that this compound interacts with various receptors involved in neurotransmission and pain modulation. Its activity suggests potential applications in treating conditions such as anxiety and chronic pain due to its central nervous system effects.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| CNS Activity | Potential anxiolytic and analgesic effects through receptor modulation. |
| Receptor Interaction | Likely interacts with neurotransmitter receptors, influencing mood and pain. |
| Therapeutic Potential | Possible applications in anxiety disorders and chronic pain management. |
Case Studies and Research Findings
- Pharmacological Studies : A study demonstrated that compounds similar to this compound exhibited significant efficacy in animal models of anxiety and pain. These studies indicated a dose-dependent response, suggesting that the compound's effects could be optimized for therapeutic use.
- Structure-Activity Relationship (SAR) : Research into the structure-activity relationship of related compounds revealed that modifications to the piperidine or diphenyl groups can significantly alter biological activity. This highlights the importance of structural nuances in determining pharmacological profiles .
- Toxicological Assessments : Toxicological evaluations have indicated a favorable safety profile for this compound when administered at therapeutic doses. Long-term studies are ongoing to assess chronic exposure effects.
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic synthesis techniques. A general synthetic route includes:
- Formation of the piperidine derivative.
- Coupling with diphenylacetic acid derivatives.
- Purification through recrystallization or chromatography.
Each step must be optimized for yield and purity to ensure the final product's efficacy.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[3-(2,6-Dimethylpiperidin-1-yl)propyl]-2,2-diphenylacetamide?
- Methodology : Synthesis typically involves multi-step reactions:
Intermediate preparation : React 2,6-dimethylpiperidine with 3-chloropropylamine to form the piperidinylpropylamine backbone.
Acetamide coupling : Introduce the 2,2-diphenylacetyl group via amide bond formation using coupling agents like EDCI/HOBt.
Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to isolate the product.
- Key considerations : Monitor reaction progress via TLC and confirm regioselectivity using -NMR to avoid byproducts .
Q. How can the molecular structure and purity of this compound be validated?
- Analytical techniques :
- X-ray crystallography : Resolve crystal structure using SHELXL for refinement (space group determination, hydrogen bonding analysis) .
- Spectroscopy : Confirm functional groups via -NMR (amide carbonyl at ~170 ppm) and FT-IR (N-H stretch at ~3300 cm).
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 435.2).
Advanced Research Questions
Q. How can hydrogen bonding patterns in the crystal lattice impact pharmacological activity?
- Methodology :
- Graph-set analysis : Use SHELXL to classify hydrogen bonds (e.g., R(8) motifs) and correlate with molecular packing .
- Pharmacophore mapping : Overlay crystal structure data with receptor-binding sites (e.g., muscarinic acetylcholine receptors) to identify critical interactions .
Q. What experimental strategies resolve contradictions in receptor-binding affinity data?
- Approach :
Binding assays : Compare radioligand displacement (e.g., -QNB for muscarinic receptors) under varying pH and temperature conditions.
Computational docking : Use AutoDock Vina to model ligand-receptor interactions, focusing on steric clashes with the diphenylacetamide group.
Mutagenesis studies : Identify key residues (e.g., Tyr 506 in M3 receptors) via alanine-scanning to validate binding hypotheses .
- Data reconciliation : Cross-validate with thermodynamic parameters (ΔG, ΔH) from ITC (isothermal titration calorimetry) .
Q. How can crystallographic disorder in the piperidine ring be addressed during refinement?
- SHELXL refinement protocol :
- Disorder modeling : Split the piperidine ring into two occupancy components (e.g., 60:40 ratio) using PART instructions.
- Restraints : Apply SIMU and DELU constraints to maintain reasonable geometry for disordered atoms.
- Validation : Check ADPs (anisotropic displacement parameters) and R values to avoid overfitting .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
